N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-sulfonamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This particular compound has garnered interest due to its potential therapeutic applications, especially in the treatment of diseases such as Alzheimer’s and various bacterial infections .
Mechanism of Action
Target of Action
The primary target of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide is the cholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibiting this enzyme can help in the treatment of Alzheimer’s disease .
Mode of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide interacts with its target by inhibiting the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing signal transmission in the nervous system .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the cholinesterase enzyme . This leads to an increase in acetylcholine levels, which can enhance signal transmission in the nervous system. The downstream effects include improved cognitive function, which is beneficial in the treatment of Alzheimer’s disease .
Pharmacokinetics
Sulfonamides, a class of compounds to which this molecule belongs, are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound.
Result of Action
The inhibition of the cholinesterase enzyme by N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide leads to an increase in acetylcholine levels . This increase enhances signal transmission in the nervous system, which can improve cognitive function and potentially alleviate symptoms of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperidinesulfonamide involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This compound has been found to interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that sulfonamides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-sulfonamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with piperidine-1-sulfonyl chloride. The reaction is carried out in an aqueous alkaline medium, often using sodium carbonate (Na₂CO₃) as a base. The reaction mixture is stirred at room temperature for several hours to yield the desired sulfonamide .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pH, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and aryl halides in the presence of a base like lithium hydride (LiH) in N,N-dimethylformamide (DMF) are commonly used
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used under controlled conditions.
Major Products
The major products formed from these reactions include various N-substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes, which are relevant in Alzheimer’s disease
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for new antimicrobial agents
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar in structure but with a bromine atom, showing potential as a therapeutic agent for Alzheimer’s disease.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Exhibits antibacterial properties and is used in the development of new antimicrobial agents.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-sulfonamide is unique due to its specific combination of the benzodioxin and piperidine moieties, which confer distinct biological activities. Its ability to inhibit cholinesterase enzymes and its potential as an antimicrobial agent make it a compound of significant interest in both medicinal and industrial research .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-20(17,15-6-2-1-3-7-15)14-11-4-5-12-13(10-11)19-9-8-18-12/h4-5,10,14H,1-3,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGAPEFDMFYEJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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